6-Methyl-1,2,4-triazin-5-ol

Beschreibung

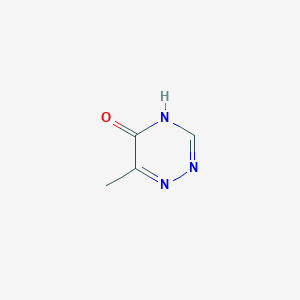

6-Methyl-1,2,4-triazin-5-ol (C₄H₅N₃O) is a heterocyclic compound featuring a triazine core substituted with a methyl group at position 6 and a hydroxyl group at position 3. This structure confers unique reactivity and biological activity, making it a scaffold for pharmaceuticals and agrochemicals. Key synthetic routes include condensation reactions of hydrazine derivatives with carbonyl compounds, as exemplified by the preparation of analogous triazin-5-ols via hydrazone intermediates . Nuclear magnetic resonance (NMR) data for related compounds, such as 6-ethyl-3-mercapto-1,2,4-triazin-5-ol, reveal characteristic signals for alkyl substituents (e.g., δ 1.07 ppm for ethyl) and hydroxyl protons (δ 12.99–13.28 ppm), supporting structural assignments .

Eigenschaften

IUPAC Name |

6-methyl-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c1-3-4(8)5-2-6-7-3/h2H,1H3,(H,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWZJMKDSKSWMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00412088 | |

| Record name | 6-methyl-1,2,4-triazin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00412088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16120-00-6 | |

| Record name | 6-methyl-1,2,4-triazin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00412088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methyl-1,2,4-triazin-5(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

It is known that triazine derivatives, to which 6-methyl-1,2,4-triazin-5-ol belongs, have been identified as multifunctional, adaptable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-hiv, analgesic, anti-protozoal.

Mode of Action

Triazines and tetrazines, the class of compounds to which this compound belongs, are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization.

Biochemical Pathways

It is known that triazine derivatives can interact with various biochemical pathways due to their multifunctional nature.

Biologische Aktivität

6-Methyl-1,2,4-triazin-5-ol is a heterocyclic compound belonging to the triazine family, characterized by its unique structural features that contribute to its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a triazine ring with a hydroxyl group at the 5-position and a methyl group at the 6-position. This configuration enhances its reactivity and biological profile.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₄H₅N₃O |

| Physical State | Solid |

| Purity | ≥ 97% |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may inhibit specific enzymes involved in cellular pathways such as DNA replication and protein synthesis. This inhibition can lead to apoptosis in cancer cells and may also exhibit antioxidant properties due to the presence of the hydroxyl group.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound and its derivatives. For instance:

- Cytotoxic Effects : The compound has shown significant cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells. Research suggests that it induces apoptosis through increased apoptotic markers and morphological changes in treated cells.

- Mechanism Insights : The mechanism often involves interference with cellular signaling pathways that regulate cell proliferation and survival .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for antimicrobial applications:

- Inhibition Studies : Preliminary studies suggest that it exhibits antimicrobial activity against a range of bacterial strains. The specific mechanisms are under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Studies

A notable study conducted on derivatives of this compound highlighted its effectiveness as an anticancer agent:

- Study Design : Researchers synthesized several derivatives and assessed their cytotoxic effects on human cancer cell lines.

- Results : The results indicated that certain modifications to the triazine core significantly enhanced cytotoxicity compared to the parent compound. The most effective derivatives were those with additional functional groups that improved lipophilicity and cellular uptake.

- : The study concluded that structural modifications could optimize the biological activity of triazine derivatives for therapeutic applications .

Wissenschaftliche Forschungsanwendungen

6-Methyl-1,2,4-triazin-5-ol has been investigated for various biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicates that modifications to the hydrazino group can enhance this activity.

- Anticancer Potential : In vitro studies have demonstrated that this compound can reduce cell viability in human cancer cell lines and induce apoptosis. This suggests its potential as a therapeutic agent in cancer treatment .

Chemical Reagent

In synthetic chemistry, this compound serves as:

- Building Block : It is utilized as a precursor in the synthesis of more complex molecules, particularly in medicinal chemistry where triazine derivatives are explored for their pharmacological properties .

- Reagent in Reactions : The compound participates in various chemical reactions including oxidation and substitution reactions. It can react with oxidizing agents to form different derivatives or undergo substitution to introduce new functional groups.

Industrial Applications

The industrial relevance of this compound includes:

- Development of Specialty Chemicals : It is used in the formulation of specialty chemicals due to its unique reactivity and ability to form diverse derivatives.

- Material Science : Its derivatives are explored for applications in materials science, including coatings and polymers due to their stability and functional properties .

Case Studies

Several case studies highlight the efficacy of this compound:

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

The following table summarizes key triazine derivatives and their properties:

Key Research Findings and Data

Cytotoxicity of Triazin-5-ol Derivatives

Physicochemical Properties

- LogP Values : Hydrophilicity decreases with aryl substitutions (e.g., 3-(3-chlorophenyl)-6-methyl-1,2,4-triazin-5-ol: LogP ~2.1) compared to parent this compound (LogP ~0.5).

- Thermal Stability : Triazin-5-ols decompose above 200°C, while fused derivatives (e.g., thiazolo-triazines) exhibit higher stability.

Vorbereitungsmethoden

Reaction Overview:

This method involves converting 6-methyl-1,2,4-triazin-5-one into 6-Methyl-1,2,4-triazin-5-ol through hydrazinolysis, a process where hydrazine hydrate reacts with the ketone derivative to introduce the hydrazino group, which can subsequently be transformed into the hydroxyl group.

Reaction Conditions:

- Reagents: 6-methyl-1,2,4-triazin-5-one, hydrazine hydrate

- Solvent: Ethanol or water

- Temperature: Typically reflux conditions (~80-100°C)

- Duration: Several hours (commonly 4-8 hours)

- Purification: Recrystallization from suitable solvents

Mechanism:

Hydrazine reacts with the carbonyl group at position 5 of the triazine ring, forming a hydrazino intermediate. Subsequent hydrolysis or rearrangement yields the hydroxyl group, resulting in This compound .

Synthesis via Methylation of 1,2,4-Triazine Derivatives

Reaction Overview:

Methylation of the parent triazine ring at the 6-position can be achieved using methylating agents such as methyl iodide or methyl sulfate, followed by hydroxylation steps.

Reaction Conditions:

- Reagents: 1,2,4-Triazine derivatives, methylating agent (e.g., methyl iodide)

- Solvent: Acetone or dimethylformamide (DMF)

- Temperature: Room temperature to mild heating (~25-50°C)

- Duration: Several hours

- Post-reaction: Hydrolysis or oxidation to introduce the hydroxyl group at the desired position

Notes:

This route is often used for synthesizing methylated derivatives, which are then selectively hydroxylated to obtain This compound .

Industrial-Scale Synthesis via Triazine Precursors

Approach:

Large-scale production typically involves the reaction of chlorinated triazine intermediates with nucleophiles such as hydrazine or hydroxyl sources under optimized conditions to maximize yield and purity.

Reaction Conditions:

- Starting material: 6-methyl-2,4-dichloro-1,3,5-triazine

- Reagents: Hydrazine hydrate or hydroxylating agents

- Solvent: Tetrahydrofuran (THF), diethyl ether, or toluene

- Temperature: -30°C to 50°C

- Process: Nucleophilic substitution followed by hydrolysis

Process Optimization:

Reaction parameters such as temperature, solvent choice, and reagent equivalents are critical for high yield and purity. Industrial processes often involve continuous flow reactors for better control.

Data Table: Comparative Summary of Preparation Methods

| Method | Starting Material | Reagents | Solvent | Temperature | Key Features | Yield | Notes |

|---|---|---|---|---|---|---|---|

| Hydrazinolysis | 6-Methyl-1,2,4-triazin-5-one | Hydrazine hydrate | Ethanol/water | Reflux (~80-100°C) | Direct conversion to hydroxyl derivative | Moderate to high | Widely used in laboratory synthesis |

| Methylation & Hydroxylation | 1,2,4-Triazine derivatives | Methyl iodide, hydroxylating agents | Acetone, DMF | 25-50°C | Sequential methylation and hydroxylation | Variable | Suitable for derivatives |

| Industrial Nucleophilic Substitution | 6-Methyl-2,4-dichloro-1,3,5-triazine | Hydrazine hydrate | Tetrahydrofuran, toluene | -30°C to 50°C | Large-scale process, optimized for yield | High | Scalable process |

Research Findings and Notes

- The hydrazinolysis route is favored for laboratory synthesis due to its straightforwardness and high specificity in introducing the hydrazino group, which can be further converted to the hydroxyl group via controlled hydrolysis.

- Methylation strategies are useful for synthesizing derivatives and for modifications at the 6-position, with subsequent hydroxylation to obtain the target compound.

- Industrial methods emphasize process scalability, reaction optimization, and cost-effectiveness, often involving chlorinated triazine intermediates and nucleophilic substitution reactions under controlled temperature conditions.

- The choice of solvent and temperature plays a crucial role in controlling reaction selectivity and yield, with solvents like ethanol, tetrahydrofuran, and toluene being commonly employed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.